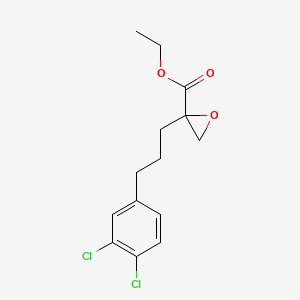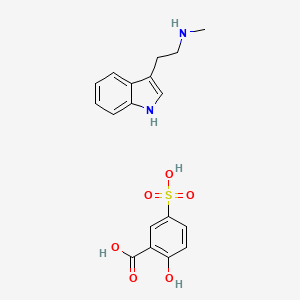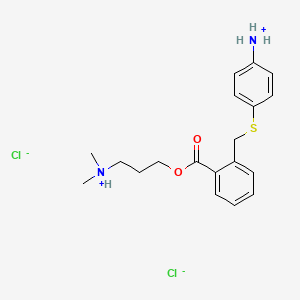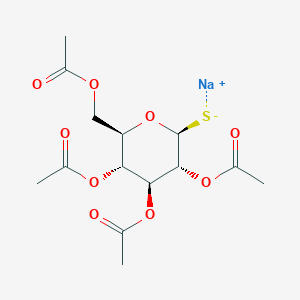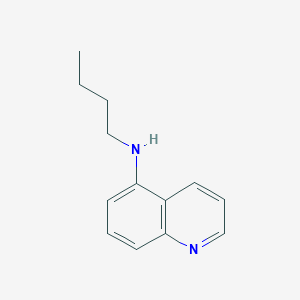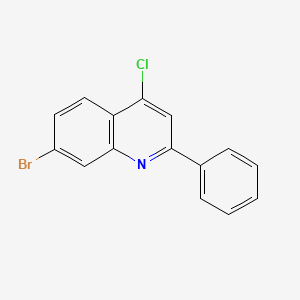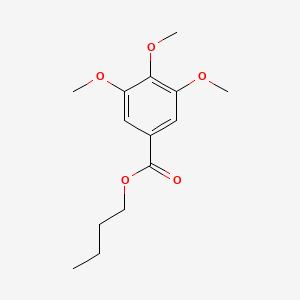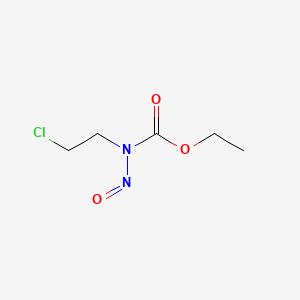
N,N-Dimethyl-2,4,6-trinitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2,4,6-trinitroaniline: is a chemical compound with the molecular formula C8H8N4O6 and a molecular weight of 256.1723 g/mol . . This compound is characterized by the presence of three nitro groups (-NO2) attached to the benzene ring and a dimethylamino group (-N(CH3)2) attached to the nitrogen atom of the aniline structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nitration of N,N-Dimethylaniline: The synthesis of N,N-Dimethyl-2,4,6-trinitroaniline typically involves the nitration of N,N-Dimethylaniline.
Industrial Production Methods: Industrially, the compound can be produced by a similar nitration process, but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The nitro groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: N,N-Dimethyl-2,4,6-trinitroaniline is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies involving the interaction of nitroaromatic compounds with biological systems.
Medicine:
Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.
Industry:
Wirkmechanismus
Molecular Targets and Pathways:
Interaction with Biological Molecules: N,N-Dimethyl-2,4,6-trinitroaniline interacts with various biological molecules, potentially affecting cellular pathways and enzyme activities.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trinitroaniline: Similar in structure but lacks the dimethylamino group.
N-Methyl-2,4,6-trinitroaniline: Similar but has only one methyl group attached to the nitrogen atom.
Uniqueness:
Eigenschaften
CAS-Nummer |
2493-31-4 |
|---|---|
Molekularformel |
C8H8N4O6 |
Molekulargewicht |
256.17 g/mol |
IUPAC-Name |
N,N-dimethyl-2,4,6-trinitroaniline |
InChI |
InChI=1S/C8H8N4O6/c1-9(2)8-6(11(15)16)3-5(10(13)14)4-7(8)12(17)18/h3-4H,1-2H3 |
InChI-Schlüssel |
CHAGGWKJBGUBBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2-[3-[[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxycarbonylamino]methyl]phenoxy]propanoic acid](/img/structure/B13754327.png)
